

Spectroscopic Profile of Benzyl Lactate: A Technical Guide

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Compound of Interest

Compound Name: Benzyl lactate

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **Benzyl lactate** (Benzyl 2-hydroxypropanoate), a versatile organic compound with applications in the pharmaceutical, cosmetic, and flavor industries. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis, characterization, and utilization of this molecule.

Chemical Structure and Properties

- IUPAC Name: Benzyl 2-hydroxypropanoate
- Molecular Formula: $C_{10}H_{12}O_3$ [\[1\]](#)
- Molecular Weight: 180.20 g/mol [\[1\]](#)
- CAS Number: 2051-96-9

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Benzyl lactate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Benzyl Lactate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.35	m	C_6H_5-
~5.20	s	$-\text{CH}_2-$
~4.30	q	$-\text{CH}(\text{OH})-$
~1.40	d	$-\text{CH}_3$

Table 2: ^{13}C NMR Spectroscopic Data for **Benzyl Lactate**

Chemical Shift (δ) ppm	Assignment
175.5	$\text{C}=\text{O}$
135.5	C (aromatic, quaternary)
128.6	CH (aromatic)
128.3	CH (aromatic)
128.1	CH (aromatic)
67.0	$-\text{CH}(\text{OH})-$
66.8	$-\text{CH}_2-$
20.5	$-\text{CH}_3$

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **Benzyl Lactate**

Wavenumber (cm ⁻¹)	Assignment
~3450 (broad)	O-H stretch
~3030	Aromatic C-H stretch
~2980, ~2940	Aliphatic C-H stretch
~1735	C=O (ester) stretch
~1605, ~1495, ~1455	Aromatic C=C stretch
~1210, ~1130	C-O stretch
~750, ~700	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Benzyl Lactate**

m/z	Relative Intensity (%)	Assignment
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
108	~40	[C ₇ H ₈ O] ⁺ • (Benzyl alcohol radical cation)
180	~10	[M] ⁺ • (Molecular ion)
77	~10	[C ₆ H ₅] ⁺ (Phenyl cation)
107	~5	[C ₇ H ₇ O] ⁺
45	~5	[C ₂ H ₅ O] ⁺

Experimental Protocols

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The sample of **Benzyl lactate** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.[2] The chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of neat **Benzyl lactate** was placed between two potassium bromide (KBr) plates for analysis. The spectrum was recorded in the mid-infrared range (4000-400 cm^{-1}).

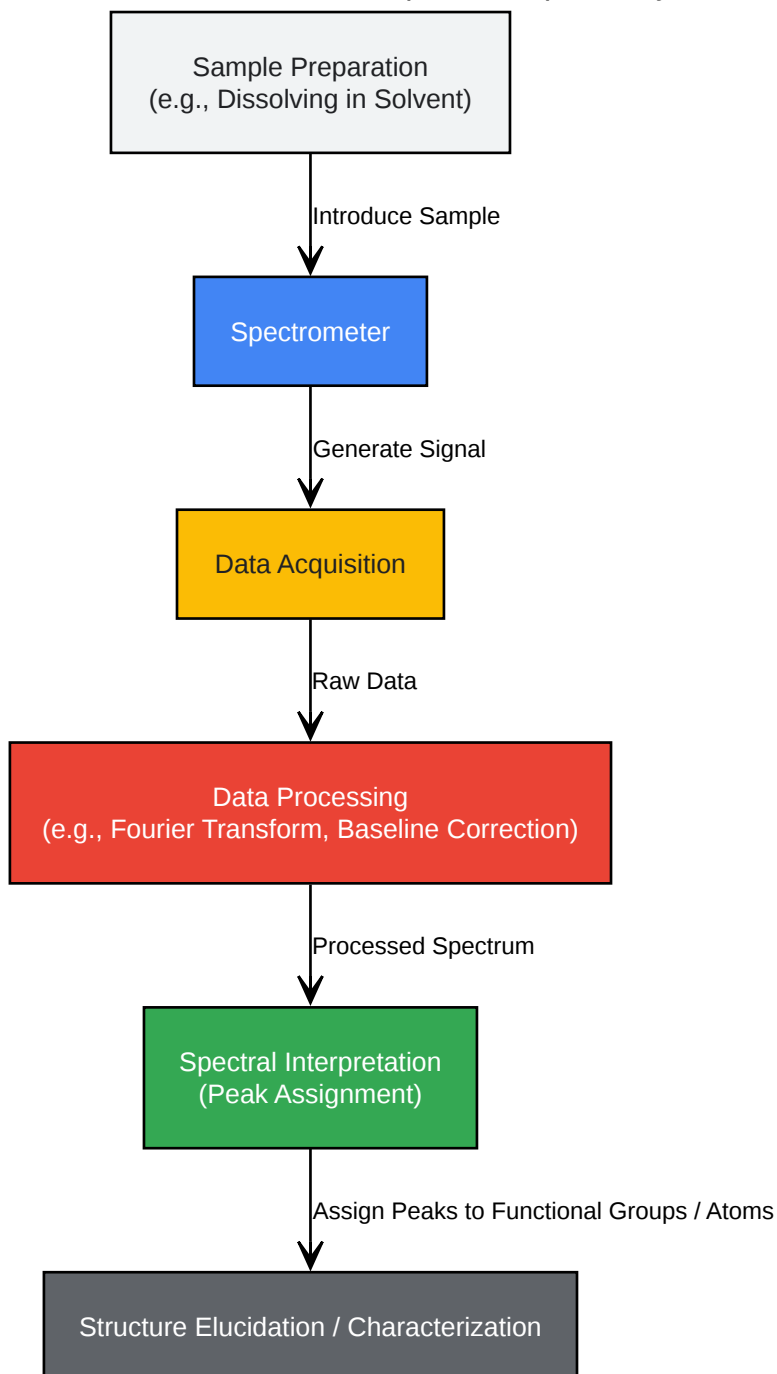
Mass Spectrometry

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[1] The sample was introduced into the gas chromatograph, and the separated components were subsequently ionized using electron ionization (EI) at 70 eV.[1] The mass analyzer was scanned over a range of mass-to-charge ratios to detect the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Benzyl lactate**.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and methodologies for **Benzyl lactate**. Researchers are encouraged to consult the cited literature for further details and to

perform their own analyses for verification and specific application needs.

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References

- 1. Benzyl lactate | C₁₀H₁₂O₃ | CID 98054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
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